
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol, also known as FGIN-1-27, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. FGIN-1-27 is a synthetic compound that belongs to the class of isoquinoline derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol is not fully understood, but it has been found to act on various molecular targets, including dopamine receptors and N-methyl-D-aspartate (NMDA) receptors. 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has been shown to increase the release of dopamine in the brain and to inhibit the activity of NMDA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of gene expression. 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has also been shown to improve cognitive function and to protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has also been found to exhibit some limitations, including its low solubility and stability, which can make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several future directions for the research on 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol. One area of interest is the development of more stable and soluble derivatives of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol that can be used in laboratory experiments. Another area of research is the investigation of the potential therapeutic benefits of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the molecular targets and mechanisms of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol are still not fully understood, and further research is needed to elucidate these aspects.
Métodos De Síntesis
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenol with formaldehyde and ammonium acetate to form 3,4-dihydro-2(1H)-isoquinolinone. This intermediate compound is then reacted with paraformaldehyde and sodium borohydride to obtain 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has been extensively studied for its potential therapeutic benefits in various areas of research. It has been found to exhibit neuroprotective, anti-inflammatory, and antidepressant-like effects. 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-16-8-4-7-15(17(16)19)12-18-10-9-13-5-2-3-6-14(13)11-18/h2-8,19H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWQCNZTZEEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
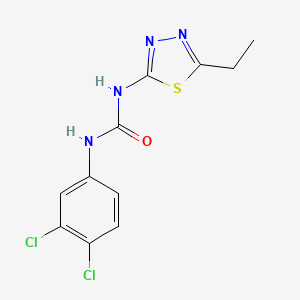

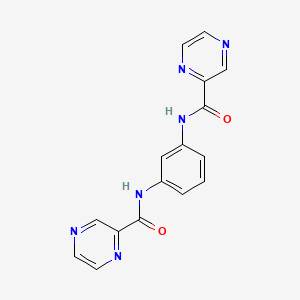
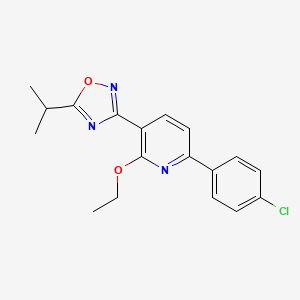
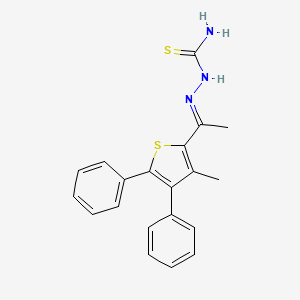
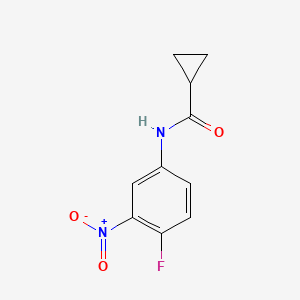
![N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)
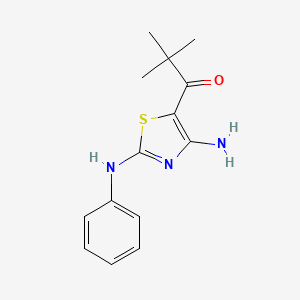

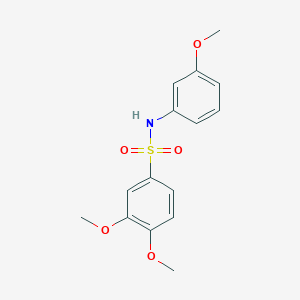

![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)
![4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)